molecular formula C11H14N2O B056493 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde CAS No. 124293-43-2

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde

Cat. No. B056493
M. Wt: 190.24 g/mol
InChI Key: RNUFOXBYMYKBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde, also known as DMQX, is a potent antagonist of glutamate receptors. It is a synthetic compound that has been extensively studied for its potential use in scientific research.

Mechanism Of Action

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde works by blocking the activity of NMDA receptors, which are ionotropic glutamate receptors that play a key role in synaptic plasticity and memory formation. By blocking these receptors, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde can prevent the excessive activation of glutamate receptors that can lead to excitotoxicity and neuronal damage.

Biochemical And Physiological Effects

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) in the hippocampus, the suppression of epileptic seizures, and the reduction of neuropathic pain. 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages And Limitations For Lab Experiments

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is a potent and selective antagonist of NMDA receptors, making it a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes. However, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has some limitations, including its relatively short half-life and its potential to interact with other receptors and ion channels.

Future Directions

There are several future directions for the use of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde in scientific research. One area of interest is the development of new drugs that target glutamate receptors for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is the study of the effects of glutamate on the visual system, which could lead to the development of new treatments for vision disorders. Additionally, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde could be used to study the role of glutamate receptors in the development of addiction and to develop new treatments for drug addiction.

Synthesis Methods

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde can be synthesized using a variety of methods, including the reaction of 2,3-dimethylquinoxaline with acetic anhydride and sodium acetate, the reaction of 2,3-dimethylquinoxaline with ethyl chloroformate and triethylamine, and the reaction of 2,3-dimethylquinoxaline with ethyl chloroformate and sodium azide. The purity of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde can be improved by recrystallization from ethanol.

Scientific Research Applications

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is commonly used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be effective in blocking N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory, as well as in the development of neurological disorders such as Alzheimer's disease and epilepsy. 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has also been used to study the effects of glutamate on the visual system, as well as in the development of new drugs for the treatment of pain and addiction.

properties

IUPAC Name

1,4-dimethyl-2,3-dihydroquinoxaline-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-12-5-6-13(2)11-7-9(8-14)3-4-10(11)12/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUFOXBYMYKBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=CC(=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601405
Record name 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde

CAS RN

124293-43-2
Record name 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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